molecular formula C9H9ClFNO2 B13578315 Ethyl 3-amino-2-chloro-6-fluorobenzoate

Ethyl 3-amino-2-chloro-6-fluorobenzoate

Cat. No.: B13578315
M. Wt: 217.62 g/mol
InChI Key: RTTPGWDRBLNNAA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-chloro-6-fluorobenzoate, with the chemical formula C9H9FO2, is a synthetic organic compound. It belongs to the class of benzoic acid derivatives and contains both amino and ester functional groups

Preparation Methods

a. Synthetic Routes: The synthesis of Ethyl 3-amino-2-chloro-6-fluorobenzoate involves several steps. One common approach is the reaction of 3-amino-2-chloro-6-fluorobenzoic acid with ethyl chloroformate (ClCOOEt) in the presence of a base (such as triethylamine). The resulting ester can be isolated and purified .

b. Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in laboratories or small-scale settings using the above synthetic route.

Chemical Reactions Analysis

Ethyl 3-amino-2-chloro-6-fluorobenzoate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Aromatic Substitution: The chlorine and fluorine atoms make it susceptible to electrophilic aromatic substitution reactions.

    Reduction: Reduction of the nitro group (if present) can lead to the corresponding amine.

Common reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., hydrogen gas with a catalyst).

Scientific Research Applications

Ethyl 3-amino-2-chloro-6-fluorobenzoate finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a building block for drug development.

    Agrochemicals: It may serve as a precursor for pesticides or herbicides.

    Material Science: Its unique structure could contribute to novel materials.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance, in drug design, it might interact with specific protein targets or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While Ethyl 3-amino-2-chloro-6-fluorobenzoate is relatively unique due to its specific substitution pattern, similar compounds include:

    Ethyl 2-amino-3-chloro-6-fluorobenzoate:

    Ethyl 6-amino-3-chloro-2-fluorobenzoate: (Note: Different positional isomer)

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 3-amino-2-chloro-6-fluorobenzoate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3

InChI Key

RTTPGWDRBLNNAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)N)F

Origin of Product

United States

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